molecular formula C10H9ClN2O2 B094381 Ethyl 5-chloro-1H-indazole-3-carboxylate CAS No. 1081-05-6

Ethyl 5-chloro-1H-indazole-3-carboxylate

Cat. No. B094381
CAS RN: 1081-05-6
M. Wt: 224.64 g/mol
InChI Key: RYZAFUIELFHCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are synthesized through reactions of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, followed by conversion to formyl derivatives . These methods suggest that the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate could also involve halogenation and coupling steps or similar condensation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-chloro-1H-indazole-3-carboxylate, such as 3-Chloro-2-ethyl-6-nitro-2H-indazole, shows that the indazole moiety can be slightly folded, with a small angle between the five- and six-membered rings, as well as the presence of intramolecular hydrogen bonding . This suggests that Ethyl 5-chloro-1H-indazole-3-carboxylate may also exhibit a folded structure and potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving ethyl carboxylate derivatives are diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photoarylation-photoisomerization to yield various substituted products . Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are reactive in condensation reactions, leading to the formation of triazolopyridazinones . These examples indicate that Ethyl 5-chloro-1H-indazole-3-carboxylate could also participate in a range of chemical reactions, potentially leading to the formation of various substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their structural and spectral characterization. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been characterized by its crystalline structure and is stabilized by hydrogen bonding . The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing absorptions due to π→π* transitions and fluorescence emissions from different excited states . These findings suggest that Ethyl 5-chloro-1H-indazole-3-carboxylate may also have distinct spectral properties and could form stable crystalline structures with specific intermolecular interactions.

Scientific Research Applications

Synthetic Chemistry and Drug Development

Ethyl 5-chloro-1H-indazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, Bistocchi et al. (1981) synthesized derivatives containing various aliphatic or aromatic acyl radicals at the N1 position, with substituents at the 5 position. These derivatives showed preliminary antiarthritic effects in rat models, highlighting their potential in drug development (Bistocchi, De Meo, Pedini, Ricci, Brouilhet, Boucherie, Rabaud, Jacquignon, 1981).

Organic Synthesis

In the realm of organic synthesis, the compound has been utilized in the synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic acids via a one-pot tandem reaction, demonstrating its versatility as a reagent in the creation of complex molecules with potential applications in medicinal chemistry and materials science (Pokhodylo, Matiychuk, Obushak, 2010).

Antimicrobial Agents

The search for new antimicrobial agents has also benefited from the study of ethyl 5-chloro-1H-indazole-3-carboxylate derivatives. For example, the design and synthesis of new derivatives of pyrrole, which include modifying atoms of chlorine, amide, and 1,3-oxazole fragments based on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, have been explored for their antimicrobial potential, indicating the compound's utility in discovering new treatments for bacterial and fungal infections (Biointerface Research in Applied Chemistry, 2020).

Polymer Chemistry

Furthermore, ethyl 5-chloro-1H-indazole-3-carboxylate derivatives have been studied for their role in polymer chemistry. For instance, the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has been investigated, showcasing the compound's application in the development of metal–organic frameworks with potential uses in catalysis, gas storage, and separation processes (Cisterna, Araneda, Narea, Cárdenas, Llanos, Brito, 2018).

properties

IUPAC Name

ethyl 5-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAFUIELFHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506968
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-1H-indazole-3-carboxylate

CAS RN

1081-05-6
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.